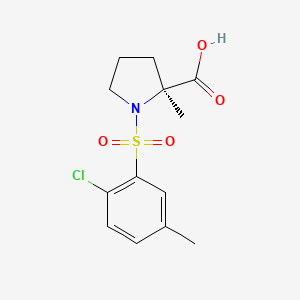![molecular formula C23H25N3O2 B7449945 N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B7449945.png)
N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of science, including chemistry, biology, and medicine. The compound features a cyclopropylmethyl group attached to a tetrahydroquinoxaline ring, which is further connected to a phenylmethyl group and a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multi-step organic synthesis protocols. The initial steps often include the formation of the tetrahydroquinoxaline core, which is then functionalized with cyclopropylmethyl and phenylmethyl groups.
One possible synthetic route could start with the cyclopropylmethylation of a suitable quinoxaline precursor. This intermediate is then subjected to carbonylation reactions to attach the desired functional groups. Finally, the prop-2-enamide moiety is introduced via amide bond formation, using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Industrial Production Methods
Industrial production methods would likely follow similar principles but be scaled up for large-scale synthesis. High-pressure reactors, continuous flow systems, and automated purification techniques might be employed to ensure the efficient and high-purity production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form more reactive intermediates or derivatives.
Reduction: Undergoes reduction to yield different reduced forms or to alter functional groups.
Substitution: Can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution conditions might involve bases like potassium carbonate or acids like hydrochloric acid.
Major Products
The major products formed from these reactions vary depending on the reaction type. For example, oxidation might yield ketones or carboxylic acids, reduction can produce alcohols or amines, and substitution reactions can result in diverse substituted derivatives.
Scientific Research Applications
N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide has broad scientific research applications:
Chemistry: Utilized as a building block for synthesizing more complex molecules or in the study of reaction mechanisms.
Biology: Explored for its potential biological activity and as a tool in biochemical assays.
Medicine: Investigated for potential therapeutic applications, such as binding to specific biological targets or modulating biochemical pathways.
Industry: Potential use in materials science for creating novel materials with specific properties.
Mechanism of Action
The mechanism of action for N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide depends on its application:
Molecular Targets: May bind to enzymes, receptors, or other proteins, altering their function.
Pathways Involved: Can impact biochemical pathways by inhibiting or activating certain biological processes, depending on its molecular interactions.
Comparison with Similar Compounds
N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide can be compared to other compounds with similar structural motifs:
Similar Compounds: Other tetrahydroquinoxaline derivatives, cyclopropyl-containing amides, or compounds with phenylmethyl groups.
Uniqueness: The unique combination of the cyclopropylmethyl group and the tetrahydroquinoxaline core in conjunction with a prop-2-enamide moiety provides distinct chemical properties and potential biological activities not commonly seen in similar compounds.
By diving into each of these aspects, we can appreciate the detailed and multifaceted nature of this compound.
Properties
IUPAC Name |
N-[[4-[4-(cyclopropylmethyl)-2,3-dihydroquinoxaline-1-carbonyl]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-22(27)24-15-17-9-11-19(12-10-17)23(28)26-14-13-25(16-18-7-8-18)20-5-3-4-6-21(20)26/h2-6,9-12,18H,1,7-8,13-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJOJOYUOPWXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(C3=CC=CC=C32)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)

![4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7449904.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7449912.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![3-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7449927.png)
![5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7449929.png)
![4-phenyl-1-(prop-2-enoyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7449943.png)
![2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide](/img/structure/B7449950.png)
![3-[2-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-methylamino]-2-oxoethyl]benzoic acid](/img/structure/B7449953.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole](/img/structure/B7449956.png)
![2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid](/img/structure/B7449962.png)
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline](/img/structure/B7449967.png)
